molecular formula C16H20N4O7 B12971354 4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid

4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B12971354
M. Wt: 380.35 g/mol
InChI Key: PQCLCGVFQSOVSN-UWVGGRQHSA-N
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Description

4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is a complex organic compound characterized by its intricate structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the reaction of 4-nitrophenyl derivatives with amino acids under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group results in the formation of amino derivatives, while oxidation can lead to the formation of oxides.

Scientific Research Applications

4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl formate: Known for its use in selective formylation reactions.

    4-Nitrophenyl acetate: Commonly used in esterification reactions.

    4-Nitrophenyl phosphonic acid: Utilized in various organic synthesis applications.

Uniqueness

4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is unique due to its specific structure, which allows for versatile reactivity and a wide range of applications. Its ability to undergo multiple types of chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C16H20N4O7

Molecular Weight

380.35 g/mol

IUPAC Name

4-[[(2S)-1-(N-[(2S)-1-amino-1-oxopropan-2-yl]-4-nitroanilino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H20N4O7/c1-9(18-13(21)7-8-14(22)23)16(25)19(10(2)15(17)24)11-3-5-12(6-4-11)20(26)27/h3-6,9-10H,7-8H2,1-2H3,(H2,17,24)(H,18,21)(H,22,23)/t9-,10-/m0/s1

InChI Key

PQCLCGVFQSOVSN-UWVGGRQHSA-N

Isomeric SMILES

C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](C)C(=O)N)NC(=O)CCC(=O)O

Canonical SMILES

CC(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C(=O)N)NC(=O)CCC(=O)O

Origin of Product

United States

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